2,4,5-Triphenylpyridine 2,4,5-Triphenylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17575568
InChI: InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)24-17-22(21)19-12-6-2-7-13-19/h1-17H
SMILES:
Molecular Formula: C23H17N
Molecular Weight: 307.4 g/mol

2,4,5-Triphenylpyridine

CAS No.:

Cat. No.: VC17575568

Molecular Formula: C23H17N

Molecular Weight: 307.4 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Triphenylpyridine -

Specification

Molecular Formula C23H17N
Molecular Weight 307.4 g/mol
IUPAC Name 2,4,5-triphenylpyridine
Standard InChI InChI=1S/C23H17N/c1-4-10-18(11-5-1)21-16-23(20-14-8-3-9-15-20)24-17-22(21)19-12-6-2-7-13-19/h1-17H
Standard InChI Key IUZIRMXBXVKDLG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC=C2C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics of 2,4,6-Triphenylpyridine

Chemical Identity and Physical Properties

2,4,6-Triphenylpyridine (C23_{23}H17_{17}N, MW 307.40) is a white to off-white crystalline solid with a melting point of 139–143°C . Its structure features a central pyridine ring substituted with phenyl groups at the 2-, 4-, and 6-positions, creating a symmetrical triad that enhances π-conjugation. The compound exhibits a maximum absorption wavelength of 312 nm in ethanol, indicative of its electronic transitions .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC23_{23}H17_{17}N
Melting Point139–143°C
Absorption λmax\lambda_{\text{max}}312 nm (EtOH)
Enthalpy of Formation (ΔfH\Delta_f H^\circ)276.6±8.3kJ/mol276.6 \pm 8.3 \, \text{kJ/mol}

Synthetic Methodologies and Optimization

Classical Kroehnke Pyridine Synthesis

The most widely reported synthesis involves a one-pot condensation of acetophenone (1 mmol), benzyl chloride (2 mmol), and ammonium acetate (3 mmol) under solvent-free conditions at 150°C for 8 hours . This method achieves a 97% yield, with purification via crystallization from absolute ethanol .

Mechanistic Insights:

  • Aldol Condensation: Acetophenone and benzyl chloride undergo base-catalyzed aldol addition.

  • Cyclization: Ammonium acetate facilitates cyclodehydration, forming the pyridine ring.

  • Aromatization: Elimination of water yields the fully conjugated aromatic system.

Recent Advances: Decarboxylative Oxidative Coupling

A 2024 study demonstrated a room-temperature synthesis using arylacetic acids and acetophenone oximes in the presence of Cu(OTf)2_2 and I2_2 under aerobic conditions . This method avoids high temperatures and achieves comparable yields (85–90%) while reducing energy consumption .

Thermochemical and Thermodynamic Data

Enthalpy of Formation and Combustion

NIST data report the standard enthalpy of formation (ΔfH\Delta_f H^\circ) for solid 2,4,6-triphenylpyridine as 276.6±8.3kJ/mol276.6 \pm 8.3 \, \text{kJ/mol} . The combustion enthalpy (ΔcH\Delta_c H^\circ) is 11757.0kJ/mol-11757.0 \, \text{kJ/mol}, reflecting the compound’s high carbon content .

Table 2: Thermodynamic Parameters

ParameterValueMethod
ΔfH\Delta_f H^\circ (solid)276.6±8.3kJ/mol276.6 \pm 8.3 \, \text{kJ/mol}Calorimetry
ΔcH\Delta_c H^\circ (solid)11757.0kJ/mol-11757.0 \, \text{kJ/mol}Combustion
CpC_p (solid, 298 K)358.6J/mol\cdotpK358.6 \, \text{J/mol·K}DSC

Entropy and Heat Capacity

The molar entropy (SS^\circ) at 298 K is 371.6J/mol\cdotpK371.6 \, \text{J/mol·K}, while the constant-pressure heat capacity (CpC_p) reaches 358.6J/mol\cdotpK358.6 \, \text{J/mol·K} at room temperature . These values underscore the compound’s stability in condensed phases.

Applications in Materials Science

Optoelectronic Materials

The extended π-system of 2,4,6-triphenylpyridine makes it a candidate for organic light-emitting diodes (OLEDs). Its absorption at 312 nm suggests utility in UV-filtering applications .

Coordination Chemistry

The nitrogen lone pair in the pyridine ring enables coordination to metals, forming complexes with potential catalytic activity. Recent studies explore its use in Cu(I)-mediated cross-coupling reactions .

Future Directions and Challenges

Green Synthesis Innovations

Efforts to replace toxic benzyl chloride with bio-based reagents are ongoing. Photocatalytic methods using visible light could further reduce the environmental footprint .

Computational Modeling

Density functional theory (DFT) studies are needed to predict substituent effects on electronic properties. Such models could guide the design of derivatives with tailored band gaps.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator